molecular formula C22H24N2O2S B2908852 4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312743-73-0

4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2908852
CAS No.: 312743-73-0
M. Wt: 380.51
InChI Key: RFENKLCDUNKROF-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is a small-molecule benzamide derivative featuring a 4-butoxy-substituted benzoyl group linked to a 1,3-thiazole ring bearing a 4-ethylphenyl substituent at the 4-position. This compound belongs to a class of thiazole-containing benzamides widely investigated for their biological activities, including kinase inhibition, antimicrobial properties, and modulation of cellular signaling pathways. Its structural framework combines hydrophobic (butoxy, ethylphenyl) and hydrogen-bonding (amide, thiazole) moieties, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name

4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-3-5-14-26-19-12-10-18(11-13-19)21(25)24-22-23-20(15-27-22)17-8-6-16(4-2)7-9-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFENKLCDUNKROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the attachment of the butoxy and ethylphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the compound is produced efficiently and meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole-Benzamide Analogues

Compound Name Benzamide Substituent Thiazole Substituent Key Biological Activity/Data References
4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide 4-butoxy 4-(4-ethylphenyl) Not explicitly reported (inference from analogues)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-phenoxy 4-(4-methylphenyl) 129.23% growth modulation (p<0.05)
4-formyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide 4-formyl 4-(pyridin-2-yl) Synthetic intermediate for autophagy modulation
EMAC2062 (2-{3-[{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide) 2-substituted benzamide 4-(4-chlorophenyl) HIV-1 RT inhibition (84.74% yield)
Masitinib mesylate (N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide) 4-piperazinylmethyl 4-(pyridin-3-yl) c-KIT/PDGF-R kinase inhibition (antiproliferative)

Key Observations:

Substituent Position and Hydrophobicity:

  • The 4-butoxy group in the target compound enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy in EMAC2062) or polar groups (e.g., formyl in ). This may improve membrane permeability but reduce aqueous solubility .
  • The 4-ethylphenyl group on the thiazole ring provides moderate steric bulk compared to bulkier substituents like naphthalen-2-yl () or electron-withdrawing groups like 4-chlorophenyl (EMAC2062). Ethyl groups balance hydrophobicity and metabolic stability .

Biological Activity Trends: Phenoxy vs. Butoxy: The phenoxy-substituted analogue () shows higher growth modulation (129.23%) than methoxy or chloro derivatives, suggesting that larger aromatic substituents may enhance target engagement . Electron-Deficient Thiazole Substituents: Chlorophenyl (EMAC2062) and pyridinyl (Masitinib) groups improve interactions with enzymes like HIV-1 RT or kinases via halogen bonding or π-stacking, respectively .

Pharmacological and Computational Insights

  • Binding Affinity: Compounds like F5254-0161 (glide score: −6.41) demonstrate stable interactions with CIITA-I, a transcriptional coactivator, highlighting the importance of trifluoromethyl and piperazine groups in target binding .
  • Kinase Inhibition: Masitinib’s c-KIT inhibition underscores the role of pyridinyl-thiazole motifs in kinase targeting, a feature absent in the target compound but relevant for analog design .

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